molecular formula C9H9N3O2 B012408 2-Amino-2-(1H-benzo[d]imidazol-5-yl)acetic acid CAS No. 106429-31-6

2-Amino-2-(1H-benzo[d]imidazol-5-yl)acetic acid

Cat. No.: B012408
CAS No.: 106429-31-6
M. Wt: 191.19 g/mol
InChI Key: VZFBHCFPPIXYSL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI) is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI) typically involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole quinones, while substitution reactions can produce a wide range of functionalized benzimidazole derivatives .

Scientific Research Applications

1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It finds use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-6-acetic acid, alpha-amino-
  • 1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI)

Uniqueness

1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI) stands out due to its unique structural features and versatile reactivity.

Properties

CAS No.

106429-31-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-2-(3H-benzimidazol-5-yl)acetic acid

InChI

InChI=1S/C9H9N3O2/c10-8(9(13)14)5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,10H2,(H,11,12)(H,13,14)

InChI Key

VZFBHCFPPIXYSL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(C(=O)O)N)NC=N2

Canonical SMILES

C1=CC2=C(C=C1C(C(=O)O)N)NC=N2

Synonyms

1H-Benzimidazole-5-aceticacid,alpha-amino-(9CI)

Origin of Product

United States

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